molecular formula C11H13Br2N5O B11313498 N-(3,5-dibromo-2-methoxybenzyl)-2-ethyl-2H-tetrazol-5-amine

N-(3,5-dibromo-2-methoxybenzyl)-2-ethyl-2H-tetrazol-5-amine

Cat. No.: B11313498
M. Wt: 391.06 g/mol
InChI Key: LUMXJKMTIKSZID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,5-Dibromo-2-methoxybenzyl)-2-ethyl-2H-tetrazol-5-amine is a tetrazole-based compound featuring a benzyl moiety substituted with two bromine atoms and a methoxy group. The ethyl group at the 2-position of the tetrazole and the electron-withdrawing bromine atoms on the aromatic ring likely influence its physicochemical properties, such as lipophilicity and solubility, as well as its reactivity in substitution reactions.

Properties

Molecular Formula

C11H13Br2N5O

Molecular Weight

391.06 g/mol

IUPAC Name

N-[(3,5-dibromo-2-methoxyphenyl)methyl]-2-ethyltetrazol-5-amine

InChI

InChI=1S/C11H13Br2N5O/c1-3-18-16-11(15-17-18)14-6-7-4-8(12)5-9(13)10(7)19-2/h4-5H,3,6H2,1-2H3,(H,14,16)

InChI Key

LUMXJKMTIKSZID-UHFFFAOYSA-N

Canonical SMILES

CCN1N=C(N=N1)NCC2=C(C(=CC(=C2)Br)Br)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,5-DIBROMO-2-METHOXYPHENYL)METHYL]-2-ETHYL-2H-1,2,3,4-TETRAZOL-5-AMINE typically involves multiple steps. One common method starts with the bromination of benzaldehyde to produce 3,5-dibromobenzaldehyde . This intermediate is then reacted with methoxyamine to introduce the methoxy group, forming 3,5-dibromo-2-methoxybenzaldehyde . The final step involves the reaction of this intermediate with ethylamine and sodium azide under controlled conditions to form the tetrazole ring, resulting in the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

N-[(3,5-DIBROMO-2-METHOXYPHENYL)METHYL]-2-ETHYL-2H-1,2,3,4-TETRAZOL-5-AMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the formation of reduced derivatives.

    Substitution: The dibromo groups in the compound make it susceptible to nucleophilic substitution reactions, where nucleophiles replace the bromine atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are used under mild to moderate conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in various substituted derivatives.

Scientific Research Applications

Biological Activities

Research indicates that compounds containing tetrazole rings exhibit a range of biological activities:

  • Antimicrobial Activity : Tetrazole derivatives have shown significant antibacterial and antifungal properties. Studies have demonstrated that various tetrazole compounds can inhibit the growth of pathogenic bacteria and fungi, making them potential candidates for antibiotic development .
  • Anti-inflammatory Effects : Some tetrazole-containing compounds have been investigated for their ability to modulate inflammatory pathways. They target the inflammasome-caspase-1 pathway, which is crucial in inflammatory diseases .
  • Cytotoxicity : Certain derivatives have been evaluated for their cytotoxic effects against cancer cell lines. For instance, specific tetrazole derivatives demonstrated potent activity against Leishmania species, indicating their potential as antileishmanial agents .

Synthesis and Derivatives

The synthesis of N-(3,5-dibromo-2-methoxybenzyl)-2-ethyl-2H-tetrazol-5-amine typically involves multi-step reactions that allow for the introduction of various substituents on the tetrazole ring. This process can lead to the development of new derivatives with enhanced biological activities.

Table 1: Comparison of Tetrazole Derivatives

Compound NameStructureKey Biological Activity
1H-Tetrazol-5-aminoStructureAntimicrobial
2-Ethyl-2H-tetrazol-5-aminoStructureCytotoxic
N-(4-(2-(2H-tetrazol-5-yl)ethyl)-5-thioxo...)StructureAntileishmanial

The unique combination of a highly substituted aromatic system with a tetrazole ring in this compound may enhance its biological activity compared to simpler analogs, making it a candidate for further research in medicinal chemistry and drug development .

Case Studies

Case Study 1: Antimicrobial Evaluation
A recent study evaluated the antimicrobial efficacy of various tetrazole derivatives against common pathogens. The results indicated that compounds similar to this compound exhibited zones of inhibition comparable to established antibiotics like ciprofloxacin and fluconazole .

Case Study 2: Anti-inflammatory Potential
Another investigation focused on the anti-inflammatory properties of tetrazole derivatives. The study revealed that certain compounds could significantly reduce inflammation markers in vitro, suggesting their potential use in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of N-[(3,5-DIBROMO-2-METHOXYPHENYL)METHYL]-2-ETHYL-2H-1,2,3,4-TETRAZOL-5-AMINE involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural Analogues in the Tetrazole Family

Compound 40 : N-(3,5-Bis(trifluoromethyl)benzyl)-N-((2-(5-isopropyl-2-methoxyphenyl)-5,5-dimethylcyclohex-1-enyl)-methyl)-2-methyl-2H-tetrazol-5-amine
  • Substituent Effects : Unlike the target compound’s brominated benzyl group, Compound 40 features trifluoromethyl (-CF₃) and isopropyl groups. The -CF₃ substituent is strongly electron-withdrawing, enhancing metabolic stability but reducing nucleophilic substitution reactivity compared to bromine .
  • Physical Properties : Compound 40 is reported as a colorless oil (yield: 70.5%), whereas brominated analogs like the target compound are more likely to be solids due to increased molecular weight and intermolecular halogen bonding.
  • Spectroscopic Data : The methoxy group in Compound 40 resonates at δ 4.10 ppm in $^1$H NMR, similar to the target compound’s methoxy proton (expected δ ~3.8–4.2 ppm). The ethyl group in the target’s tetrazole may show upfield shifts compared to Compound 40’s methyl group (δ 1.02–1.35 ppm) due to reduced steric hindrance .
N-Benzylidene-5-methyltetrazol-2-amine
  • Structural Simplicity : This compound lacks halogenation and has a benzylidene group instead of a substituted benzyl moiety. Its melting point (70°C) is lower than expected for brominated tetrazoles, highlighting the role of bromine in enhancing intermolecular forces .

Heterocyclic Compounds with Thiadiazole and Thiazolidinone Cores

(E)-5-(3,5-Dimethylphenyl)-N-[4-(methylsulfanyl)benzylidene]-1,3,4-thiadiazol-2-amine
  • Planarity and Hydrogen Bonding: The thiadiazole core in this compound adopts a planar conformation stabilized by intramolecular C–H···N hydrogen bonds.
  • Biological Activity: Thiadiazoles are known for insecticidal and fungicidal activities, while tetrazoles are often explored as bioisosteres for carboxylic acids in drug design. The bromine atoms in the target compound could enhance antimicrobial activity compared to non-halogenated thiadiazoles .
NAT-1 and NAT-2 (Thiazolidinone Derivatives)
  • Functional Groups: NAT-1 (N-[2-(4-Methoxy-phenyl)-4-oxo-thiazolidin-3-yl]-nicotinamide) and NAT-2 (N-[2-(3,5-Di-tert-butyl-4-hydroxy-phenyl)-4-oxo-thiazolidin-3-yl]-nicotinamide) contain a thiazolidinone ring, which confers distinct electronic properties compared to tetrazoles. The target compound’s ethyl group may improve membrane permeability relative to NAT-1’s polar nicotinamide moiety .

Solubility and Molecular Weight Considerations

N-[5-(Tetrahydrofuran-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-1,3-benzothiazol-2-amine
  • Solubility: This compound exhibits a water solubility of 42.1 µg/mL at pH 7.4. The target compound’s bromine atoms likely reduce aqueous solubility compared to non-halogenated analogs but enhance lipid solubility, impacting pharmacokinetic profiles .

Biological Activity

N-(3,5-dibromo-2-methoxybenzyl)-2-ethyl-2H-tetrazol-5-amine is a synthetic compound that combines a tetrazole moiety with a substituted aromatic system. This unique structure suggests potential for diverse biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H13Br2N5O, with a molecular weight of approximately 391.06 g/mol. The presence of dibromo and methoxy groups enhances its chemical diversity, which may influence its biological properties.

Structural Comparison

The compound's structure can be compared to other tetrazole derivatives to highlight its uniqueness:

Compound NameStructureKey Differences
1H-Tetrazol-5-amino1H-TetrazolLacks the dibromo and methoxy substituents; simpler structure.
2-Ethyl-2H-tetrazol-5-amino2-Ethyl-TetrazoleSimilar tetrazole core but without aromatic substitutions; simpler pharmacological profile.
3,5-DibromoanilineDibromoanilineContains bromine substitutions but lacks the tetrazole moiety; different reactivity profile.

The combination of a highly substituted aromatic system with a tetrazole ring may enhance the biological activity of this compound compared to simpler analogs.

Antiproliferative Effects

Research on tetrazole derivatives indicates significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that certain tetrazole analogs can inhibit the growth of U2OS cells effectively at concentrations as low as 20 μM. Notably, one compound demonstrated an EC50 value of 10 μM, indicating strong cellular potency .

Antifungal Activity

Compounds containing tetrazole rings have also been evaluated for antifungal activity. In one study, racemic mixtures of tetrazole derivatives exhibited promising antifungal effects against pathogens such as Fusarium sambucinum and Aspergillus niger. These findings suggest that this compound may share similar antifungal properties due to its structural characteristics .

The biological mechanisms underlying the activity of tetrazole compounds often involve interactions with specific biological targets. For example, some derivatives have been shown to inhibit protein arginine deiminases (PADs), which are implicated in various diseases, including cancer. By inhibiting PADs, these compounds can potentially alter cell signaling pathways and reduce tumor growth .

Study 1: Synthesis and Evaluation of Tetrazole Derivatives

In a recent study, researchers synthesized a series of novel tetrazole derivatives and evaluated their biological activity. One compound was noted for its ability to significantly lower blood pressure in animal models, showcasing the therapeutic potential of tetrazoles in cardiovascular diseases .

Study 2: Anticancer Activity Assessment

Another study focused on assessing the anticancer potential of various tetrazole analogs. The results indicated that certain compounds exhibited selective toxicity towards cancer cells while sparing normal cells, highlighting their potential as targeted cancer therapies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.